tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl ester group, a bromophenyl group, and an azetidine ring, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of the corresponding phenyl derivative.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of azetidinones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted azetidine derivatives.
- Phenyl derivatives.
- Azetidinones.
Scientific Research Applications
tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It is explored for its potential in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromophenyl group can enhance binding affinity to certain biological targets, while the azetidine ring can provide rigidity to the molecule, influencing its interaction with enzymes or receptors .
Comparison with Similar Compounds
tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate can be compared with similar compounds such as:
tert-butyl 3-[(4-bromophenyl)methyl]piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring, which can influence its chemical reactivity and biological activity.
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate: The pyrrolidine ring provides different steric and electronic properties compared to the azetidine ring, affecting its applications in synthesis and research.
Properties
CAS No. |
2639269-79-5 |
---|---|
Molecular Formula |
C15H20BrNO2 |
Molecular Weight |
326.2 |
Purity |
95 |
Origin of Product |
United States |
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